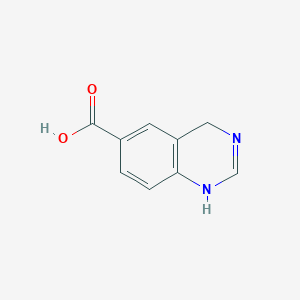

3,4-Dihydroquinazoline-6-carboxylic acid

Description

3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic compound featuring a quinazoline core with a partially reduced dihydro ring system and a carboxylic acid substituent at the 6-position. This structure confers unique physicochemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry and drug development. Derivatives of this compound are frequently explored for their bioactivity, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

1,4-dihydroquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13) |

InChI Key |

MDBXEWUXEQNKST-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with formamide under acidic conditions, leading to the formation of the quinazoline ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

3,4-Dihydroquinazoline-6-carboxylic acid and its derivatives have various applications in scientific research, including uses as somatostatin receptor agonists, intermediates in chemical synthesis, and potential therapeutic agents. The following details the applications, research findings, and insights regarding this compound and its derivatives.

Scientific Research Applications

Somatostatin Receptor Agonists:

- Nonpeptide 3,4-dihydroquinazoline-4-carboxamides can act as somatostatin receptor 2 (sst2) agonists, offering a potential treatment option for conditions such as acromegaly, carcinoid tumors, and neuroendocrine tumors . These compounds have demonstrated excellent potency and selectivity against sst2 receptors compared to sst1, sst3, sst4, and sst5 receptors .

Intermediate in Chemical Synthesis:

- 3,4-dihydroquinazolines are synthesized via sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reactions . These compounds are crucial intermediates in creating polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines .

Therapeutic Uses and Pharmaceutical Compositions:

- 2-aminoquinazoline derivatives, related to dihydroquinazoline carboxylic acids, have therapeutic uses, including the treatment of inflammation and diseases treatable by immunomodulating or cytostatic compounds . These compounds can be used to treat conditions such as ulcerative colitis, Crohn's disease, asthma, and rheumatoid arthritis, as well as certain cancers and infections . They may also prevent transplant rejection following liver or intestine transplantation .

Research Findings and Case Studies

Nonpeptide sst2 Agonists

- A study reported the discovery of novel 3,4-dihydroquinazoline-4-carboxamides as sst2 agonists . One leading compound,

3-(3-chloro-5-methylphenyl)-6-(3-fluoro-2-hydroxyphenyl)-N,7-dimethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}-3,4-dihydroquinazoline-4-carboxamide, showed no inhibition of major CYP450 enzymes (2C9, 2C19, 2D6, and 3A4) and weak inhibition of the hERG channel . Although this specific compound did not advance to the development stage due to limited oral exposure in male Sprague-Dawley rats, the structure-activity relationship (SAR) knowledge gained from this series has facilitated the design of nonpeptide sst2 compounds with improved ADME (absorption, distribution, metabolism, and excretion) profiles .

** অ্যান্টি ক্যান্সার এবং অন্যান্য বায়োলজিক্যাল অ্যাক্টিভিটিস (Anticancer and Other Biological Activities)**

- 3,4-dihydroquinazolines exhibit anticancer, antiviral, antidepressant, antifungal, and selective somatostatin 2 (ss2) agonistic activities . They also inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and cholinesterase enzymes . Additionally, some 4H-3,1-benzothiazine derivatives, which can be synthesized using 3,4-dihydroquinazolines as intermediates, have shown anticancer, neuroprotective, antiproliferative, and antifungal activities .

** незалежна лабораторна валідація (Independent Laboratory Validation)**

- An independent laboratory validation (ILV) study was performed using residue analytical method DuPont-15440 to determine the presence of metabolites in soil . Several compounds, including those related to dihydroquinazoline, were analyzed to verify recoveries and ensure the accuracy of residue analysis .

Data Tables

While the search results provide specific data regarding the synthesis and activity of 3,4-dihydroquinazoline derivatives, comprehensive data tables with detailed case studies are not available in the provided context. However, the following summarizes some key data points:

Mechanism of Action

The mechanism by which 3,4-dihydroquinazoline-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of kinases, modulation of receptor activity, and interference with DNA replication.

Comparison with Similar Compounds

4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid

- Structure : Carboxylic acid substituent shifted to position 5.

- Impact : Positional isomerism alters electronic distribution, reducing acidity (pKa ~3.8 vs. ~2.5 for the 6-carboxylic acid derivative) .

Substituted Dihydroquinazoline Carboxylic Acids

3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid Hydrochloride

2,3-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic Acid

- Structure : Additional methyl group at position 2.

- Pharmacokinetics : Increased molecular weight (301.39 g/mol vs. 206.17 g/mol for the parent compound) reduces aqueous solubility but improves membrane permeability .

Heterocyclic Analogs with Different Ring Systems

2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-6-carboxylic Acid

3,4-Dihydro-2H-1,4-Benzothiazine-6-carboxylic Acid

- Structure : Replaces the quinazoline nitrogen atoms with sulfur (thiazine ring).

- Properties : The sulfur atom lowers the ring’s aromaticity, reducing metabolic stability but increasing electrophilicity for covalent binding applications .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3,4-Dihydroquinazoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a fused benzene and pyrimidine ring. The molecular formula is , with a molar mass of approximately 180.17 g/mol. Its structure allows for various substitutions that can enhance its biological activity.

Biological Activities

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, including breast, lung, and colon cancers. One study reported that derivatives of this compound showed significant cytotoxic effects against cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. In vitro studies indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

this compound has been investigated as an enzyme inhibitor. It interacts with various enzymes involved in cellular signaling pathways, including kinases and proteases. This interaction can lead to altered cellular responses and has implications for treating diseases such as cancer and diabetes .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Binding: The compound inhibits enzyme activity by binding to the active site, effectively blocking substrate access.

- Receptor Modulation: It modulates receptor activity related to cellular signaling pathways, leading to altered physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Binding to kinase/protease sites |

Case Study: Anticancer Activity

In a notable study published in 2020, derivatives of this compound were synthesized and evaluated for their anticancer properties. The lead compound demonstrated significant inhibition of cell proliferation in multiple cancer cell lines with an IC50 value of approximately 15 µM . The study highlighted the potential of this compound as a scaffold for developing new anticancer agents.

Case Study: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of this compound derivatives. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the established synthetic routes for 3,4-Dihydroquinazoline-6-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via cyclization reactions involving anthranilic acid derivatives or isatoic anhydride with reagents like urea or amides under controlled conditions. Key parameters include temperature (typically 80–120°C), reaction time (4–24 hours), and pH (acidic or neutral). For example, the Niementowski reaction uses anthranilic acid and amides in acetonitrile or acetic acid, with yields improved by slow reagent addition and inert atmospheres . Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the compound purified post-synthesis, and what analytical methods confirm its purity?

Post-synthesis purification employs recrystallization or chromatography. Analytical validation includes:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : and spectra to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm).

- Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H] at m/z 205) .

Q. What are the key structural features of this compound, and how do they influence reactivity?

The fused quinazoline core contains two nitrogen atoms (positions 1 and 3) and a carboxylic acid group at position 6. The 4-oxo group enhances hydrogen-bonding interactions, while the carboxylic acid enables salt formation or esterification. Substituent effects (e.g., chloro at position 2) alter electronic density, impacting nucleophilic/electrophilic reactivity and biological target binding .

Advanced Research Questions

Q. How can computational chemistry predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) uses the InChI key (from ) to model binding to enzymes like dihydrofolate reductase (DHFR). Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms. MD simulations (GROMACS) assess stability in binding pockets over 100-ns trajectories .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Contradictions arise from structural analogs (e.g., chloro vs. methyl substituents) and assay conditions. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (CLSI guidelines).

- Purity Validation : Ensure ≥95% purity via HPLC before testing.

- SAR Studies : Compare analogs (e.g., 6-Chloro-4-phenyldihydroquinazoline-2-carboxylic acid vs. methyl ester derivatives) to isolate substituent effects .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Esterification : Replace the carboxylic acid with ethyl ester (Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate) to improve membrane permeability .

- Halogenation : Introduce chloro or fluoro groups at position 2 to boost target affinity (e.g., kinase inhibition).

- Heterocycle Fusion : Attach triazole or thiadiazole rings to modulate solubility and metabolic stability .

Methodological Tables

Q. Table 1: Comparative Reactivity of Quinazoline Analogs

Q. Table 2: Optimization of Niementowski Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes cyclization |

| Solvent | Acetonitrile | Enhances solubility |

| Reaction Time | 12 hours | Reduces byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.